

mechanistic studies of reactions involving tetrakis(dimethoxyboryl)methane

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Compound of Interest

Compound Name: *Tetrakis(dimethoxyboryl)methane*

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A Comparative Guide to Catalytic Systems for Methane Borylation

The functionalization of methane, the primary component of natural gas, into more valuable chemicals remains a significant challenge in modern chemistry. One promising approach is C-H borylation, which introduces a versatile boronate ester group onto the methane molecule, opening avenues for further synthetic transformations. This guide provides a comparative overview of three distinct and prominent catalytic systems developed for this purpose, focusing on their mechanistic aspects, performance metrics, and experimental protocols. The systems under review are: an iridium catalyst with phenanthroline ligands, an iridium catalyst with phosphine ligands, and a metal-organic framework (MOF)-confined iron(III) dihydride catalyst.

Performance Comparison of Methane Borylation Catalysts

The following table summarizes the key performance indicators for the three catalytic systems, offering a quantitative comparison of their efficacy under optimized conditions.

Catalyst System	Borylating Agent	Temperature (°C)	Pressure (CH ₄)	Yield of CH ₃ Bpin	Turnover Number (TON)	Selectivity (Mono:Di)
Iridium w/ Phenanthroline Ligand	B ₂ pin ₂	120	2068 kPa (approx. 20 atm)	Up to 4.1% [1]	-	4:1[1]
Iridium w/ dmpe Ligand	B ₂ pin ₂	150	3447 kPa (approx. 34 atm)	Up to 52% [1]	Up to 104[1]	3:1[1]
Silica-Supported Iridium w/ dmpe	B ₂ pin ₂	150	-	82.8%	>2000[2][3]	91.5% for mono-borylation[2][3]
MOF-Confined Iron(III) Dihydride	HBpin	185	25 bar (approx. 25 atm)	85%[4][5]	Up to 921[4][5]	95% for mono-borylation[4]

Mechanistic Insights and Catalytic Cycles

The underlying mechanisms of these catalytic systems differ significantly, influencing their reactivity and selectivity.

Iridium Catalyst with Phenanthroline Ligands

Initial studies on iridium-catalyzed methane borylation employed phenanthroline-based ligands. The proposed catalytic cycle, supported by density functional theory (DFT) calculations, begins with the active Ir(III) species, (phen)Ir(Bpin)₃.^[1] The key steps involve the oxidative addition of methane to the iridium center, forming a seven-coordinate Ir(V) intermediate. This is followed by reductive elimination of the monoborylated product, CH₃Bpin, and regeneration of the catalyst by reaction with the diboron reagent.^[1] The use of 3,4,7,8-tetramethyl-1,10-phenanthroline was found to give the best results among the tested nitrogen-based ligands.^[1]

Proposed catalytic cycle for methane borylation with an Iridium-Phenanthroline catalyst.

Iridium Catalyst with Phosphine Ligands (dmpe)

Further investigations revealed that phosphine ligands, such as 1,2-bis(dimethylphosphino)ethane (dmpe), significantly enhance the catalytic activity.^[1] Computational studies suggest that the softer, more electron-donating phosphine ligand lowers the activation barrier for the oxidative addition of methane, which is the rate-determining step.^[6] This leads to higher yields and turnover numbers compared to the phenanthroline-based systems.^{[1][7]} A silica-supported version of the dmpe-ligated iridium catalyst has shown remarkable activity, achieving over 2000 turnovers, which is attributed to the prevention of catalyst agglomeration and deactivation.^{[2][3]}

Enhanced catalytic cycle with the more active Iridium-dmpe catalyst.

MOF-Confined Iron(III) Dihydride Catalyst

A significant advancement in methane borylation has been the development of an earth-abundant metal catalyst based on iron. This system utilizes a porous zirconium-based metal-organic framework (UiO-MOF) to confine a mononuclear iron(III) dihydride species.^{[4][5]} A key feature of this catalyst is its exceptional selectivity for the monoborylated product, which is attributed to the shape-selective environment of the MOF pores that sterically hinders the formation of the bulkier diborylated methane.^[4] This catalyst also utilizes pinacolborane (HBpin) as the borylating agent, which improves the boron atom economy compared to reactions using bis(pinacolato)diboron (B_2pin_2).^[4]

Simplified workflow for methane borylation using the MOF-confined iron catalyst.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of these catalytic systems.

General Procedure for Iridium-Catalyzed Methane Borylation

The following is a representative protocol for the iridium-catalyzed borylation of methane in a high-pressure reactor.

- **Catalyst Preparation:** In a glovebox, a high-pressure reactor vessel is charged with the iridium precursor (e.g., $[\text{Ir}(\text{COD})(\mu\text{-Cl})_2]$), the appropriate ligand (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline or dmpe) in a 2:1 ratio to the dimeric iridium precursor, and the borylating agent (bis(pinacolborane), B_2pin_2).^[1]
- **Solvent Addition:** Anhydrous cyclohexane is added as the solvent.^[1]
- **Reaction Setup:** The reactor is sealed, removed from the glovebox, and connected to a high-pressure gas line.
- **Pressurization and Heating:** The reactor is purged with methane and then pressurized to the desired pressure (e.g., 2068 kPa for the phenanthroline system or 3447 kPa for the dmpe system).^[1] The reaction mixture is then heated to the specified temperature (120 °C or 150 °C, respectively) with stirring for 16 hours.^[1]
- **Workup and Analysis:** After cooling and venting the methane, the reaction mixture is analyzed by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy to determine the yield and selectivity of the borylated products.

Procedure for MOF-Confined Iron-Catalyzed Methane Borylation

This protocol outlines the procedure for the heterogeneous catalysis using the MOF-confined iron system.

- **Catalyst Loading:** In a glovebox, a glass vial is charged with the UiO-67- FeH_2 catalyst (e.g., 6.2 mg, 0.36 mol% Fe).^[4]
- **Reagent Addition:** Cyclohexane (3 mL) and pinacolborane (HBpin, 1.55 mmol) are added to the vial.^[4]
- **Reactor Assembly:** The vial is placed inside a high-pressure stainless-steel reactor, which is then sealed.
- **Pressurization and Heating:** The reactor is removed from the glovebox, purged with methane, and then pressurized to 25 bar with methane.^[4] The reactor is heated to 185 °C and the reaction mixture is stirred for 16 hours.^[4]

- Analysis: After cooling the reactor and carefully venting the methane, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then analyzed by GC and/or NMR to quantify the formation of methyl boronic acid pinacol ester.[4]

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